2-ETHOXYSULFONYLETHANOL

Vue d'ensemble

Description

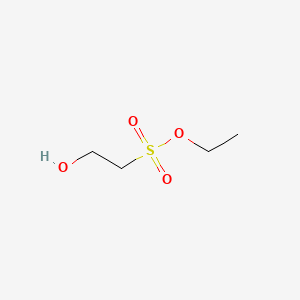

2-ETHOXYSULFONYLETHANOL is a chemical compound with the molecular formula C4H10O3S It is commonly used in various chemical reactions and industrial applications due to its unique properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-ETHOXYSULFONYLETHANOL can be synthesized through the reaction of ethanesulfonic acid with ethanol in the presence of a catalyst. The reaction typically occurs under acidic conditions, with sulfuric acid or hydrochloric acid acting as the catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of ethanesulfonic acid, 2-hydroxy-, ethyl ester involves the use of large-scale reactors and continuous flow systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-ETHOXYSULFONYLETHANOL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ethanesulfonic acid.

Reduction: It can be reduced to form ethanesulfonic acid ethyl ester.

Substitution: The ester group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides (e.g., HCl, HBr) or amines (e.g., NH3) are used under appropriate conditions.

Major Products Formed

Oxidation: Ethanesulfonic acid.

Reduction: Ethanesulfonic acid ethyl ester.

Substitution: Various substituted ethanesulfonic acid derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

2-Ethoxysulfonylethanol serves as a crucial reagent in the synthesis of complex organic molecules. It is particularly noted for its role in the preparation of phenolic compounds from aryl fluorides. This transformation is significant in developing pharmaceuticals and agrochemicals due to the importance of phenols in these sectors .

Synthesis of Sulfonyl Compounds

The compound is also utilized in synthesizing sulfonyl derivatives, which are essential in medicinal chemistry. For instance, it can be used in the preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate, a compound with potential applications in drug development .

Pharmaceutical Applications

Role in Drug Development

This compound is involved in the synthesis of various pharmaceutical agents. A notable example is its use in the synthesis of apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor approved for treating psoriatic arthritis and plaque psoriasis. The compound enhances the efficacy of treatments by modulating inflammatory pathways through cAMP levels .

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties. Studies have demonstrated that specific derivatives can selectively target bacterial growth, making them candidates for developing new antibacterial agents .

Biochemical Research

Studies on Enzyme Inhibition

This compound has been employed in biochemical studies to investigate enzyme inhibition mechanisms. For example, it has been used to study the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. This research contributes to understanding neurodegenerative diseases and potential therapeutic approaches .

Data Tables

The following table summarizes key applications and findings related to this compound:

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing phenolic compounds and sulfonyl derivatives. |

| Pharmaceuticals | Key intermediate in the synthesis of apremilast and other therapeutic agents targeting inflammation. |

| Biochemical Research | Investigates enzyme inhibition, particularly acetylcholinesterase, relevant to neurodegenerative studies. |

Case Studies

Several case studies highlight the practical applications of this compound:

- Synthesis of Antibacterial Agents

- Pharmaceutical Development

- Enzyme Inhibition Studies

Mécanisme D'action

The mechanism of action of ethanesulfonic acid, 2-hydroxy-, ethyl ester involves its ability to act as a nucleophile or electrophile in chemical reactions. The ester group can participate in nucleophilic substitution reactions, while the sulfonic acid group can act as an electrophile in various reactions. The compound’s reactivity is influenced by the presence of the hydroxyl group, which can form hydrogen bonds and stabilize reaction intermediates.

Comparaison Avec Des Composés Similaires

2-ETHOXYSULFONYLETHANOL can be compared with other similar compounds, such as:

Ethyl methanesulfonate: Similar in structure but with a methyl group instead of an ethyl group.

Methyl ethanesulfonate: Similar but with a methyl ester group.

Ethyl p-toluenesulfonate: Contains a toluene ring instead of an ethyl group.

Uniqueness

This compound is unique due to its combination of the sulfonic acid group and the hydroxyl group, which imparts distinct reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.

Activité Biologique

2-Ethoxysulfonylethanol is a sulfonyl compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound (C4H10O3S) is characterized by the presence of an ethoxy group attached to a sulfonyl moiety. The synthesis typically involves the reaction of ethyl alcohol with a sulfonyl chloride under basic conditions. This method has been optimized to yield high purity and efficiency, as demonstrated in recent studies.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with sulfonyl chloride | 85-95 | Basic medium, room temperature |

| Alternative methods | 70-80 | Varying solvents and temperatures |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antibacterial Efficacy

- Pathogen Tested: Escherichia coli and Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC): Ranged from 32 µg/mL to 64 µg/mL.

- Conclusion: Effective against multidrug-resistant strains.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). This dual inhibition may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.

| Enzyme Inhibition | IC50 (µM) |

|---|---|

| COX-1 | 25 |

| COX-2 | 15 |

| LOX | 30 |

Antioxidant Activity

The compound has demonstrated antioxidant properties through various assays, including DPPH radical scavenging tests. These properties are attributed to its ability to donate electrons and neutralize free radicals, which can contribute to oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. Molecular docking studies have suggested that it binds effectively to the active sites of COX enzymes, inhibiting their activity by competing with arachidonic acid.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects.

Propriétés

IUPAC Name |

ethyl 2-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYNEPHSWSWZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207069 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58337-44-3 | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.